1,3,5-Tri(pyridin-4-yl)benzene (tpbz) is a rigid, C3-symmetric tritopic N-donor ligand widely procured as a structural pore-partitioning agent in multi-module metal-organic frameworks (pacs-MOFs). Featuring a central hydrophobic benzene ring substituted with three 4-pyridyl groups, tpbz provides highly predictable, linear coordination vectors essential for constructing highly connected metal clusters. Unlike its triazine- or pyridine-cored analogs, the non-basic central benzene ring of tpbz imparts distinct electronic properties to the pore walls, directly influencing gas adsorption enthalpies, framework hydrophobicity, and thermal stability. For materials scientists and chemical engineers, procuring high-purity tpbz is critical for synthesizing flexi-rigid MOFs capable of extreme kinetic separations and high-capacity hydrocarbon storage [1].
Substituting 1,3,5-tri(pyridin-4-yl)benzene with generic in-class alternatives, such as 2,4,6-tri(4-pyridyl)-1,3,5-triazine (tpt) or the meta-isomer 1,3,5-tri(pyridin-3-yl)benzene, fundamentally compromises framework topology and separation performance. The meta-isomer alters the coordination angle, failing to form the desired pore-space-partitioned architectures. More critically, substituting tpbz with tpt introduces basic nitrogen atoms into the central core, which alters the pore's electronic environment and reduces the specific surface area in certain metal clusters. For example, in zinc-based pacs systems, tpbz uniquely stabilizes a novel 9-connected Zn4 cluster with superior surface area, whereas generic substitution fails to replicate this high-capacity topology. Consequently, generic substitution leads to unpredictable gas uptake, diminished selectivity in alkyne/CO2 separations, and a failure to achieve molecular sieving effects[1].
In the synthesis of heterometallic aluminum pacs-MOFs, the choice of pore-partitioning ligand drastically affects gas separation performance. When formulated as CoAl-bcp-tpbz, the framework achieves a C2H2/CO2 separation selectivity of 8.5. In contrast, the baseline standard utilizing the triazine-cored analog (CoAl-bdc-tpt) yields a significantly lower selectivity of 2.6 under identical conditions. This demonstrates that tpbz, when paired with aliphatic dicarboxylates, creates a highly optimized pore environment for discriminating between similarly sized gas molecules [1].
| Evidence Dimension | C2H2/CO2 gas separation selectivity |
| Target Compound Data | CoAl-bcp-tpbz (Selectivity = 8.5) |
| Comparator Or Baseline | CoAl-bdc-tpt (Selectivity = 2.6) |
| Quantified Difference | 3.2-fold increase in selectivity |
| Conditions | 298 K, 1 bar, ideal adsorbed solution theory (IAST) calculations |
Selecting tpbz over tpt is essential for procuring precursors aimed at high-purity alkyne recovery and advanced industrial gas separations.
The structural rigidity and specific dimensions of tpbz enable the formation of highly connected MOF nodes that outperform pyridine-cored analogs. In zinc-based pacs frameworks, Zn4-bcp-tpbz achieves a BET surface area of 671 m2/g, alongside C2H2 and CO2 uptakes of 75.0 cm3/g and 49.3 cm3/g, respectively. A direct comparison with the pyridine-cored analog, Zn4-bcp-tppy, reveals a lower BET surface area (527 m2/g) and reduced gas uptakes (65.8 cm3/g for C2H2 and 46.6 cm3/g for CO2) under identical conditions. The tpbz ligand thus maximizes intrinsic porosity and volumetric capacity [1].
| Evidence Dimension | BET Surface Area and C2H2 Uptake |
| Target Compound Data | Zn4-bcp-tpbz (BET: 671 m2/g; C2H2: 75.0 cm3/g) |
| Comparator Or Baseline | Zn4-bcp-tppy (BET: 527 m2/g; C2H2: 65.8 cm3/g) |
| Quantified Difference | 27.3% higher surface area and 14% higher C2H2 capacity |
| Conditions | N2 sorption at 77 K; C2H2/CO2 sorption at 298 K, 1 bar |
Buyers targeting maximum gas storage capacity in multi-module MOFs must prioritize tpbz to ensure optimal pore volume and surface area.
In flexi-rigid pacs platforms (such as the CPM-220 series), tpbz acts as a critical structural pillar that allows for extreme kinetic separations. The CoV-chdc-tpbz framework demonstrates a near-perfect molecular sieving effect, adsorbing a large capacity of benzene while taking up a negligible amount of cyclohexane. This extreme selectivity is driven by the precise sub-nanometer pore partitioning achieved by the hydrophobic tpbz core, which cannot be reliably replicated by flexible or non-aromatic linkers [1].
| Evidence Dimension | Hydrocarbon adsorption capacity |
| Target Compound Data | CoV-chdc-tpbz (High benzene uptake) |
| Comparator Or Baseline | Cyclohexane baseline (Negligible uptake) |
| Quantified Difference | Near-total exclusion of cyclohexane vs high benzene capacity |
| Conditions | Ambient temperature adsorption isotherms |
Procuring tpbz is critical for developing advanced adsorbents capable of replacing energy-intensive distillation in petrochemical refining.
Directly supported by its 3.2-fold enhancement in C2H2/CO2 selectivity compared to triazine analogs, tpbz is the premier pore-partitioning ligand for synthesizing heterometallic pacs-MOFs used in acetylene recovery. It is highly recommended for industrial R&D focused on upgrading raw petrochemical streams [1].
Because tpbz uniquely stabilizes highly connected (9-connected) metal clusters with superior BET surface areas (e.g., Zn4-bcp-tpbz), it is the optimal ligand choice for engineering high-capacity storage media for C2H2, CO2, and other small industrial gases. Procurement should prioritize tpbz when maximizing volumetric uptake is the primary project goal[2].
Leveraging its proven molecular sieving capabilities, tpbz is strictly indicated for formulating flexi-rigid MOFs (like the CPM-220 series) designed to separate benzene from cyclohexane. This application directly utilizes the ligand's hydrophobic core and precise geometric rigidity to achieve separations that bypass traditional thermal distillation[3].